molecular formula C8H9BrF3NS B2471475 5-Bromo-2-(2-methylpropyl)-4-(trifluoromethyl)-1,3-thiazole CAS No. 2138185-55-2

5-Bromo-2-(2-methylpropyl)-4-(trifluoromethyl)-1,3-thiazole

Cat. No.: B2471475
CAS No.: 2138185-55-2
M. Wt: 288.13
InChI Key: XPRNLRFXEHICPB-UHFFFAOYSA-N
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Description

5-Bromo-2-(2-methylpropyl)-4-(trifluoromethyl)-1,3-thiazole is a heterocyclic compound that contains bromine, trifluoromethyl, and thiazole functional groups

Preparation Methods

The synthesis of 5-Bromo-2-(2-methylpropyl)-4-(trifluoromethyl)-1,3-thiazole typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the bromination of a thiazole derivative followed by the introduction of the trifluoromethyl group. The reaction conditions often require the use of strong acids or bases, and the process may involve multiple steps to achieve the desired product. Industrial production methods may utilize optimized reaction conditions and catalysts to improve yield and efficiency.

Chemical Reactions Analysis

5-Bromo-2-(2-methylpropyl)-4-(trifluoromethyl)-1,3-thiazole can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the bromine or trifluoromethyl groups, leading to different derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-Bromo-2-(2-methylpropyl)-4-(trifluoromethyl)-1,3-thiazole has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of biological systems and as a potential lead compound in drug discovery.

    Medicine: It may have potential therapeutic applications due to its unique chemical properties.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(2-methylpropyl)-4-(trifluoromethyl)-1,3-thiazole involves its interaction with specific molecular targets and pathways. The bromine and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to biological targets. The thiazole ring can interact with enzymes or receptors, potentially leading to biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

5-Bromo-2-(2-methylpropyl)-4-(trifluoromethyl)-1,3-thiazole can be compared with other similar compounds, such as:

    5-Bromo-2-(2-methylpropyl)-1,3-thiazole: Lacks the trifluoromethyl group, which can affect its chemical and biological properties.

    2-(2-Methylpropyl)-4-(trifluoromethyl)-1,3-thiazole:

    5-Bromo-4-(trifluoromethyl)-1,3-thiazole: Lacks the 2-methylpropyl group, which can impact its solubility and interaction with biological targets. The uniqueness of this compound lies in its combination of functional groups, which can provide distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

5-bromo-2-(2-methylpropyl)-4-(trifluoromethyl)-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrF3NS/c1-4(2)3-5-13-6(7(9)14-5)8(10,11)12/h4H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPRNLRFXEHICPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NC(=C(S1)Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrF3NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2138185-55-2
Record name 5-bromo-2-(2-methylpropyl)-4-(trifluoromethyl)-1,3-thiazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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